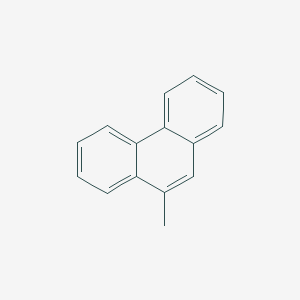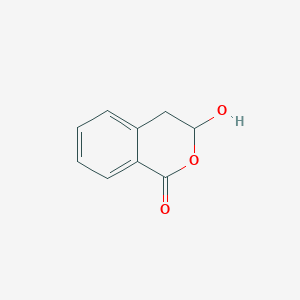
3-Hydroxyisochroman-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyisochroman-1-one, also known as HIOC, is a heterocyclic organic compound with the molecular formula C9H6O3. It is a derivative of coumarin and has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-Hydroxyisochroman-1-one is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. The compound has been found to scavenge ROS, which are known to contribute to the development of various diseases, including cancer and neurodegenerative disorders. In addition, 3-Hydroxyisochroman-1-one has been found to modulate the expression of various genes and proteins involved in inflammation and cell proliferation, which may contribute to its anticancer properties.
Effets Biochimiques Et Physiologiques
3-Hydroxyisochroman-1-one has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. The compound has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 3-Hydroxyisochroman-1-one has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties. The compound has also been found to modulate the immune system by increasing the production of cytokines and chemokines, which are involved in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
3-Hydroxyisochroman-1-one has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has been found to exhibit a wide range of biological activities, which make it a promising candidate for the development of new drugs. However, the compound is also relatively unstable and may require special handling and storage conditions to maintain its activity.
Orientations Futures
There are several future directions for research on 3-Hydroxyisochroman-1-one. One area of research is the development of new drugs based on the compound's antioxidant, anti-inflammatory, and anticancer properties. Another area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-Hydroxyisochroman-1-one and to identify the signaling pathways involved in its biological activities.
Méthodes De Synthèse
3-Hydroxyisochroman-1-one can be synthesized through a variety of methods, including the Pechmann condensation reaction, the Knoevenagel reaction, and the Michael addition reaction. The Pechmann condensation reaction involves the reaction of salicylaldehyde with an acid catalyst, such as sulfuric acid, in the presence of a coumarin derivative. The Knoevenagel reaction involves the reaction of salicylaldehyde with malonic acid in the presence of a base, such as sodium hydroxide. The Michael addition reaction involves the reaction of salicylaldehyde with a β-ketoester in the presence of a base, such as potassium carbonate.
Applications De Recherche Scientifique
3-Hydroxyisochroman-1-one has been the subject of numerous scientific studies, which have focused on its potential applications in the field of medicinal chemistry. The compound has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, which make it a promising candidate for the development of new drugs. In addition, 3-Hydroxyisochroman-1-one has been found to possess antimicrobial activity against a variety of bacterial and fungal strains.
Propriétés
Numéro CAS |
116206-41-8 |
|---|---|
Nom du produit |
3-Hydroxyisochroman-1-one |
Formule moléculaire |
C9H8O3 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
3-hydroxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C9H8O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-4,8,10H,5H2 |
Clé InChI |
CAONMOKBCAHIFF-UHFFFAOYSA-N |
SMILES |
C1C(OC(=O)C2=CC=CC=C21)O |
SMILES canonique |
C1C(OC(=O)C2=CC=CC=C21)O |
Synonymes |
1H-2-Benzopyran-1-one,3,4-dihydro-3-hydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)
![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)
![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)

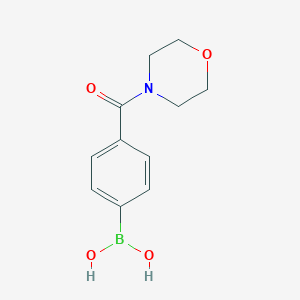


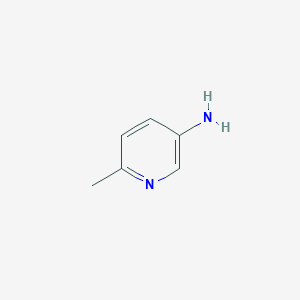

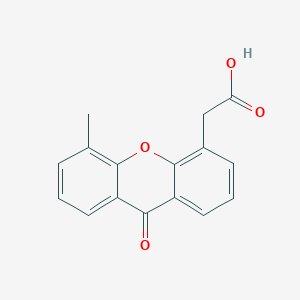

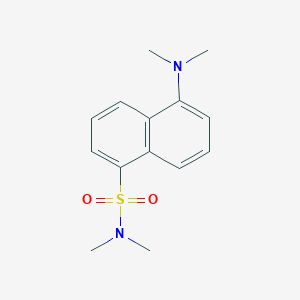
![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)
